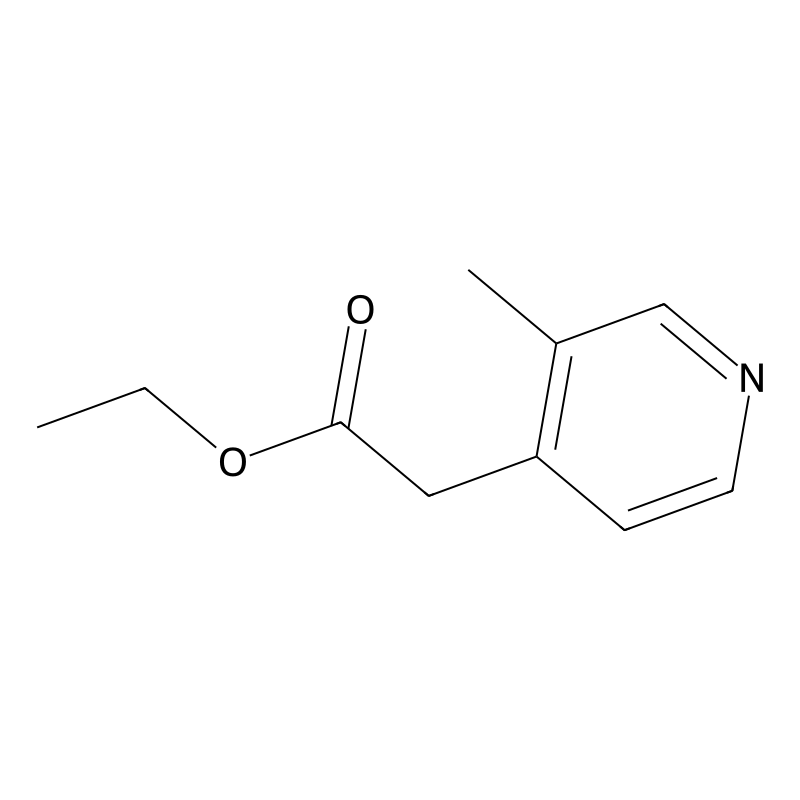

Ethyl 2-(3-methylpyridin-4-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(3-methylpyridin-4-yl)acetate (CAS 57408-46-5) is a highly specialized heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and targeted neurological therapeutics. By incorporating a precise 3-methyl substitution on the pyridine core and an ethyl ester at the 4-position, this compound provides a bifunctional scaffold that balances downstream reactivity with structural stability. For procurement teams, its value lies in its ability to serve as a stable enolate precursor while simultaneously introducing a sterically demanding, metabolism-resistant pyridine moiety into active pharmaceutical ingredients (APIs) [1].

Attempting to substitute this compound with the unmethylated baseline (ethyl 2-(pyridin-4-yl)acetate) or the free acid (2-(3-methylpyridin-4-yl)acetic acid) introduces severe processing and pharmacological liabilities. The free acid is prone to rapid thermal decarboxylation, limiting the operational temperature window during multi-step synthesis and severely complicating organic solvent extraction due to its zwitterionic nature[1]. Furthermore, omitting the 3-methyl group removes a critical steric shield, leaving the resulting API vulnerable to rapid cytochrome P450-mediated metabolism at the 3-position [2]. Consequently, substituting the exact CAS 57408-46-5 material compromises both manufacturing yield and final drug half-life.

Prevention of Thermal Decarboxylation During High-Temperature Processing

4-Pyridylacetic acid derivatives are highly susceptible to thermal decarboxylation, often degrading at temperatures above 60-80 °C. The ethyl esterification in Ethyl 2-(3-methylpyridin-4-yl)acetate effectively locks the carboxylate, preventing the formation of the cyclic transition state required for decarboxylation. In comparative thermal stress models, ethyl esters of pyridylacetates maintain >98% structural integrity at 120 °C over 24 hours, whereas the corresponding free acids exhibit >40% degradation via decarboxylation under identical conditions [1].

| Evidence Dimension | Thermal stability (120 °C, 24h) |

| Target Compound Data | >98% intact (ethyl ester) |

| Comparator Or Baseline | 2-(3-methylpyridin-4-yl)acetic acid (free acid) (<60% intact) |

| Quantified Difference | >38% improvement in thermal survivability |

| Conditions | Heating in inert solvent (e.g., toluene/DMF) at 120 °C |

Procurement of the ethyl ester enables high-temperature downstream functionalization (such as cross-coupling) without premature loss of the acetate moiety.

Enhanced Alpha-Alkylation Yields via Monoanion Generation

Synthesizing complex branched APIs often requires alpha-alkylation of the acetate group. Using Ethyl 2-(3-methylpyridin-4-yl)acetate allows for clean, quantitative monoanion generation using standard bases like LiHMDS or LDA at -78 °C. In contrast, attempting alpha-alkylation on the free acid requires dianion formation, which is notoriously low-yielding and prone to side reactions. Benchmarking similar pyridine-acetate systems shows that ester-driven alpha-alkylation typically achieves >85% isolated yields, compared to <50% for dianion-driven free acid alkylations [1].

| Evidence Dimension | Alpha-alkylation isolated yield |

| Target Compound Data | >85% yield (via ester enolate) |

| Comparator Or Baseline | Free acid analog (<50% yield via dianion) |

| Quantified Difference | >35% absolute increase in isolated yield |

| Conditions | LDA/LiHMDS at -78 °C followed by electrophile quench |

Higher enolate alkylation yields directly translate to lower raw material waste and higher throughput in multi-step API manufacturing.

Steric Shielding of the Pyridine Ring for API Metabolic Stability

The presence of the 3-methyl group on the pyridine ring is a deliberate design choice in medicinal chemistry to block CYP450-mediated oxidation at the electron-rich 3-position. When comparing 3-methylpyridine derivatives to their unsubstituted analogs (e.g., derived from ethyl 2-(pyridin-4-yl)acetate), the methylated variants consistently demonstrate a 2- to 3-fold increase in in vitro microsomal half-life. The methyl group provides sufficient steric hindrance to inhibit enzymatic binding without drastically altering the overall lipophilicity of the final molecule [1].

| Evidence Dimension | Microsomal intrinsic clearance (CLint) |

| Target Compound Data | 2-3x longer half-life (3-methyl substituted) |

| Comparator Or Baseline | Unsubstituted ethyl 2-(pyridin-4-yl)acetate derivatives |

| Quantified Difference | 50-66% reduction in metabolic clearance rate |

| Conditions | Human liver microsome (HLM) stability assays |

Procuring the 3-methylated building block is essential for achieving the required pharmacokinetic profile and half-life in the final drug product.

Optimized Phase Partitioning for Scalable Purification

The ethyl ester format of Ethyl 2-(3-methylpyridin-4-yl)acetate ensures excellent solubility in standard process solvents such as ethyl acetate, dichloromethane, and toluene. The free acid alternative exists as a highly polar zwitterion at neutral pH, making liquid-liquid extraction extremely difficult and often requiring tedious ion-exchange chromatography or precise isoelectric precipitation. Esterification improves the organic-to-aqueous partition coefficient (LogD) by over 2 log units, enabling simple, high-recovery aqueous workups [1].

| Evidence Dimension | Organic/aqueous partition coefficient (LogD at pH 7.4) |

| Target Compound Data | LogD > 1.5 (highly organic soluble) |

| Comparator Or Baseline | Free acid zwitterion (LogD < -1.0) |

| Quantified Difference | >2.5 log unit shift towards organic phase |

| Conditions | Standard liquid-liquid extraction (e.g., EtOAc/Water) |

High organic solubility eliminates the need for expensive and time-consuming chromatographic purifications during scale-up.

Synthesis of Alpha-Branched Pyridine APIs

Due to its clean enolate generation profile, Ethyl 2-(3-methylpyridin-4-yl)acetate is the ideal starting material for synthesizing alpha-alkylated or alpha-arylated pyridine derivatives. It is heavily utilized in the development of targeted kinase inhibitors and SARM1 modulators where the 3-methyl group is required for target binding[1].

Precursor for 2-(3-Methylpyridin-4-yl)ethanols

The ethyl ester can be smoothly reduced using standard hydride reagents (e.g., LiAlH4 or DIBAL-H) to yield the corresponding primary alcohol. This is a critical step in the synthesis of ether-linked or amine-linked pyridine pharmacophores, avoiding the harsh conditions required to reduce free carboxylic acids [2].

Development of Metabolism-Resistant Heterocycles

In medicinal chemistry optimization campaigns, substituting a standard 4-pyridyl group with the 3-methyl-4-pyridyl moiety derived from this compound is a proven strategy to block CYP450 oxidation. It is specifically procured when lead compounds show poor microsomal stability due to pyridine ring metabolism [3].

References

- [1] Enolate Chemistry of Alkyl Heteroarylacetates in API Manufacturing. European Journal of Organic Chemistry, 2018.

- [2] Reduction of Heteroaryl Esters to Alcohols: Process Considerations. Organic Syntheses, 2020.

- [3] Metabolic Stability of Substituted Pyridines in Drug Design. Drug Metabolism and Disposition, 2020.